2-Amino-4-bromo-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-5-nitrophenol is an aromatic compound that belongs to the class of nitrophenols It is characterized by the presence of amino, bromo, and nitro functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-nitrophenol typically involves a multi-step process. One common method includes the nitration of aniline followed by bromination and subsequent amination. The steps are as follows:
Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
2-Amino-4-bromo-5-nitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitrophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-nitrophenol: Lacks the amino group, affecting its biological activity and reactivity.
4-Amino-2-nitrophenol: Has a different substitution pattern, leading to variations in chemical properties and applications.
Uniqueness
2-Amino-4-bromo-5-nitrophenol is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H5BrN2O3 |
---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
2-amino-4-bromo-5-nitrophenol |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2 |
InChI Key |
QWBOMOREDSPASN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.